molecular formula C20H21N5O2 B11430365 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine

Cat. No.: B11430365
M. Wt: 363.4 g/mol
InChI Key: INCFTMBSVDXVOP-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxyphenylhydrazine with an appropriate β-diketone to form the pyrazole ring. This intermediate is then subjected to acylation with pyridine-2-carbonyl chloride to introduce the pyridin-2-YL group. The final step involves the coupling of the resulting intermediate with piperazine under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The pyridin-2-YL group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 1-[3-(2-Hydroxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine.

    Reduction: Formation of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-hydroxy]-4-(pyridin-2-YL)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-Methoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(pyridin-2-YL)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H21N5O2/c1-27-18-7-3-2-6-15(18)16-14-17(23-22-16)20(26)25-12-10-24(11-13-25)19-8-4-5-9-21-19/h2-9,14H,10-13H2,1H3,(H,22,23)

InChI Key

INCFTMBSVDXVOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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